4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 2098426-48-1
VCID: VC3172451
InChI: InChI=1S/C10H8BrF3O3/c1-16-9(15)7-3-2-6(11)4-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F
Molecular Formula: C10H8BrF3O3
Molecular Weight: 313.07 g/mol

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

CAS No.: 2098426-48-1

Cat. No.: VC3172451

Molecular Formula: C10H8BrF3O3

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester - 2098426-48-1

Specification

CAS No. 2098426-48-1
Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
IUPAC Name methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
Standard InChI InChI=1S/C10H8BrF3O3/c1-16-9(15)7-3-2-6(11)4-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3
Standard InChI Key AYWDNPZOXDUXJS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F

Introduction

Chemical Identification and Structure

Alternative Nomenclature

The compound is known by several names across scientific literature and databases, reflecting its international research importance:

  • Methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate

  • Benzoic acid, 4-bromo-2-(2,2,2-trifluoroethoxy)-, methyl ester

  • 4-Bromo-2-(2,2,2-trifluoroéthoxy)benzoate de méthyle [French]

  • Methyl-4-brom-2-(2,2,2-trifluorethoxy)benzoat [German]

This variety of nomenclature facilitates its identification across international scientific literature and chemical databases, ensuring accessibility for researchers worldwide.

Structural Characteristics

Molecular Structure

The structural composition of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester features several key functional groups that define its chemical behavior. This compound contains a benzoic acid core structure modified with specific functional groups that influence its chemical reactivity. The primary structural components include:

  • A benzoic acid methyl ester backbone

  • A bromine atom at the 4-position (para position)

  • A trifluoroethoxy group at the 2-position (ortho position)

  • A methyl ester group at the carboxylic acid position

Related Compounds

The chemical structure of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester can be compared with several structurally related compounds to better understand its unique properties. Notable related compounds include:

  • 4-Bromo-2-(trifluoromethoxy)benzoic acid methyl ester, which differs in having a trifluoromethoxy rather than a trifluoroethoxy group at the 2-position

  • Methyl 4-bromo-2-nitrobenzoate, which contains a nitro group instead of the trifluoroethoxy group

These structural comparisons help elucidate the unique chemical behavior of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester and its potential specialized applications in chemical synthesis pathways.

Synthesis Approaches

Synthetic Considerations

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester would require careful consideration of reaction conditions and reagent selection due to the presence of the trifluoroethoxy group, which can influence reactivity patterns. Key considerations in the synthesis would include:

  • Regioselectivity in the introduction of the bromine atom

  • Stability of the trifluoroethoxy group under various reaction conditions

  • Optimization of esterification procedures to maximize yield and purity

These synthetic considerations highlight the complexity involved in preparing this compound and explain why it is primarily available through specialized chemical suppliers for research purposes.

Chemical Properties and Reactivity

Reactivity Patterns

The chemical reactivity of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester is significantly influenced by its functional groups. Key reactivity patterns include:

  • The bromine atom at the 4-position provides a reactive site for various transformations, including potential cross-coupling reactions

  • The trifluoroethoxy group affects the electronic properties of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions

  • The methyl ester group offers possibilities for further transformations, such as hydrolysis, reduction, or amidation

These reactivity patterns make the compound valuable as a building block in organic synthesis, particularly in the development of more complex molecules that might have pharmaceutical or agrochemical applications.

Applications and Research Significance

Current Applications

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester finds applications primarily in research contexts, particularly in organic synthesis and potentially in pharmaceutical or agrochemical development. Its specific functional groups make it valuable in various chemical applications, including:

  • As a building block or intermediate in organic synthesis

  • As a starting material for the preparation of more complex molecules

  • In studies investigating the effects of fluorinated groups on chemical and biological properties

The unique combination of functional groups in this compound makes it particularly useful for specialized chemical applications where both the bromine atom and the trifluoroethoxy group can be exploited for further transformations.

Research Findings and Future Directions

Research on 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester is limited but promising, with its unique structure suggesting potential applications in various fields. Key research findings and future directions include:

  • The trifluoroethoxy group can influence the compound's reactivity and biological activity, making it a candidate for further study in medicinal chemistry

  • The presence of both a bromine atom and a trifluoroethoxy group provides multiple sites for chemical modifications, expanding its potential utility in organic synthesis

  • Future research may explore the application of this compound in the development of pharmaceuticals, agrochemicals, or specialty materials

These research directions highlight the ongoing interest in fluorinated compounds like 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester and their potential contributions to advances in chemical and biological sciences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator